molecular formula C13H20O2 B13931794 Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 1,1-dimethylpropyl ester CAS No. 398140-58-4

Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 1,1-dimethylpropyl ester

Cat. No.: B13931794
CAS No.: 398140-58-4
M. Wt: 208.30 g/mol
InChI Key: NYSHHHMEGJSBFF-UHFFFAOYSA-N
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Description

Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 1,1-dimethylpropyl ester is a chemical compound with a unique bicyclic structure. This compound is part of the norbornene family, which is known for its strained ring system and reactivity. The ester functional group attached to the bicyclic structure adds to its versatility in chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 1,1-dimethylpropyl ester typically involves the esterification of Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid with 1,1-dimethylpropanol. This reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Purification steps such as distillation or recrystallization are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 1,1-dimethylpropyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various esters or amides depending on the nucleophile used.

Scientific Research Applications

Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 1,1-dimethylpropyl ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 1,1-dimethylpropyl ester involves its interaction with molecular targets such as enzymes or receptors. The bicyclic structure allows for specific binding interactions, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biochemical pathways and exert various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester
  • Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, methyl ester
  • Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-cyano-, 2-methylpropyl ester

Uniqueness

Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 1,1-dimethylpropyl ester is unique due to its specific ester group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications where specific reactivity and stability are required.

Properties

CAS No.

398140-58-4

Molecular Formula

C13H20O2

Molecular Weight

208.30 g/mol

IUPAC Name

2-methylbutan-2-yl bicyclo[2.2.1]hept-5-ene-2-carboxylate

InChI

InChI=1S/C13H20O2/c1-4-13(2,3)15-12(14)11-8-9-5-6-10(11)7-9/h5-6,9-11H,4,7-8H2,1-3H3

InChI Key

NYSHHHMEGJSBFF-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)OC(=O)C1CC2CC1C=C2

Origin of Product

United States

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